

# The Role of HSD17B13 in Hepatocyte Function: A Technical Guide

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### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a key player in hepatocyte lipid metabolism and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, genetic variants, role in signaling pathways, and its potential as a therapeutic target.

## **Core Function and Localization in Hepatocytes**

HSD17B13 is an enzyme primarily found in hepatocytes, where it associates with intracellular lipid droplets.[2] Its expression is significantly upregulated in the livers of patients with NAFLD. [1][3] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets, suggesting a role in lipid accumulation.[2] While initially thought to directly promote steatosis, some studies indicate that HSD17B13's role may be more complex, potentially influencing the composition and dynamics of lipid droplets rather than simply increasing triglyceride content.[4]



## **Enzymatic Activity and Substrates**

The precise endogenous substrates of HSD17B13 are still under active investigation. In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] Other potential substrates include steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4. The enzymatic activity of HSD17B13 appears to be dependent on its localization to lipid droplets and the presence of the cofactor NAD+.

## Impact of Genetic Variants on Liver Disease

Human genetic studies have been instrumental in elucidating the role of HSD17B13 in liver disease. A specific splice variant, rs72613567:TA, results in a loss-of-function of the HSD17B13 protein.[6] Carriers of this variant have a significantly reduced risk of developing various chronic liver diseases.

## **Quantitative Data on the Protective Effects of HSD17B13**Variants

The following tables summarize the quantitative data on the protective effects of HSD17B13 loss-of-function variants against the development and progression of liver diseases.

Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Liver Disease Risk



Liver Disease	Population	Effect of TA Allele	Odds Ratio (OR) / Hazard Ratio (HR)	95% Confidence Interval (CI)	Citation
Alcoholic Liver Disease	European	Reduced risk (heterozygote s)	42% reduction	-	[7]
Alcoholic Liver Disease	European	Reduced risk (homozygote s)	53% reduction	-	[7]
Alcoholic Cirrhosis	European	Reduced risk (heterozygote s)	42% reduction	-	[7]
Alcoholic Cirrhosis	European	Reduced risk (homozygote s)	73% reduction	-	[7]
Alcoholic Liver Disease	Chinese Han	Decreased risk	19% reduction	-	[7]
Alcoholic Liver Disease	European	Protective effect	0.73	0.65 - 0.82	[6]
Non-alcoholic Fatty Liver Disease (NAFLD)	European	Protective effect	0.64	0.49 - 0.83	[6]
Hepatitis C	European	Protective effect	0.71	0.60 - 0.85	[6]
Hepatocellula r Carcinoma (HCC) in ALD	European	Protective effect	0.64	0.46 - 0.87	[6]
Any Liver Disease	Meta-analysis	Substantial protection	0.73	0.61 - 0.87	[8]



Liver Cirrhosis	Meta-analysis	Substantial protection	0.81	0.76 - 0.88	[8]
Hepatocellula r Carcinoma (HCC)	Meta-analysis	Substantial protection	0.64	0.53 - 0.77	[8]
Liver-related Complication s	Multi-ethnic Asian	Lower incidence (homozygous TA)	HR: 0.004	0.00 - 0.64	[9]

Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Histology

Parameter	HSD17B13 Variant	Effect	Citation
Alanine Aminotransferase (ALT)	rs72613567	Reduced levels	[2][10]
Aspartate Aminotransferase (AST)	rs72613567	Reduced levels	[2][10]
Histological features of NASH (inflammation, ballooning, fibrosis)	rs72613567	Decreased severity	[2]
Hepatocyte ballooning	rs72613567 homozygous TA	Lower grade	[9]

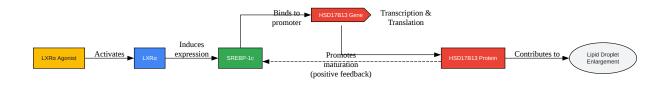
## **Signaling Pathways Involving HSD17B13**

HSD17B13 is integrated into key metabolic and fibrotic signaling pathways within the liver.

## **Lipid Metabolism Pathway**



The expression of HSD17B13 is regulated by the liver X receptor alpha (LXR $\alpha$ ) via the sterol regulatory element-binding protein 1c (SREBP-1c).[11][12] LXR $\alpha$ , a nuclear receptor involved in lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, upregulating its transcription.[11][12][13] HSD17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation.[2] This pathway contributes to de novo lipogenesis and lipid droplet expansion.



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HSD17B13 in the LXRα/SREBP-1c signaling pathway.

## **Fibrosis Pathway**

Recent evidence suggests a novel role for HSD17B13 in liver fibrosis by influencing the activation of hepatic stellate cells (HSCs).[14][15] Active HSD17B13 in hepatocytes upregulates the expression and secretion of transforming growth factor beta-1 (TGF-β1), a potent pro-fibrogenic cytokine.[14][15] Secreted TGF-β1 then acts on neighboring HSCs, inducing their activation and the production of extracellular matrix proteins, such as collagen, leading to fibrosis.[14][15][16] Loss-of-function variants of HSD17B13 disrupt this process, providing a mechanism for their protective effect against fibrosis.

HSD17B13-mediated activation of hepatic stellate cells.

## **HSD17B13** as a Therapeutic Target

The strong genetic validation for the protective role of HSD17B13 loss-of-function has made it an attractive therapeutic target for chronic liver diseases. The primary strategies being pursued are RNA interference (RNAi) and small molecule inhibitors.



- RNA Interference (RNAi): RNAi therapeutics, such as Rapirosiran (formerly ALN-HSD and ARO-HSD), are designed to specifically degrade HSD17B13 mRNA in hepatocytes, thereby reducing the production of the HSD17B13 protein.[17][18][19] Phase 1 clinical trials have shown that these agents are well-tolerated and lead to a robust, dose-dependent reduction in hepatic HSD17B13 mRNA.[17][18][19]
- Small Molecule Inhibitors: Several small molecule inhibitors of HSD17B13's enzymatic
  activity are in preclinical and early clinical development.[20][21] For example, BI-3231 has
  been shown to inhibit triglyceride accumulation and restore lipid metabolism in in vitro
  models.[20] These inhibitors aim to phenocopy the protective effects of the genetic loss-offunction variants.

# Experimental Protocols Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to determine the enzymatic activity of HSD17B13.

Principle: HEK293 cells are transfected with an expression vector for HSD17B13. The cells are then incubated with all-trans-retinol. The conversion of retinol to retinaldehyde and retinoic acid is quantified by high-performance liquid chromatography (HPLC).

#### Methodology:

- · Cell Culture and Transfection:
  - Plate HEK293 cells in appropriate culture vessels.
  - Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
- Substrate Incubation:
  - 24-48 hours post-transfection, replace the culture medium with a medium containing alltrans-retinol (typically in the low micromolar range).
  - Incubate the cells for a defined period (e.g., 8 hours).



#### Extraction of Retinoids:

- Harvest the cells and lyse them.
- Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane or a mixture of acetonitrile and butanol).
- Evaporate the organic solvent under a stream of nitrogen.

#### HPLC Analysis:

- Reconstitute the dried extract in the mobile phase.
- Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
- Separate the retinoids using an appropriate mobile phase gradient.
- Detect and quantify retinol, retinaldehyde, and retinoic acid using a UV detector at a specific wavelength (e.g., 340 nm).

#### Data Analysis:

- Calculate the amount of product (retinaldehyde and retinoic acid) formed per unit of protein or per cell number.
- Compare the activity of cells expressing HSD17B13 to the empty vector control.[5][22]

## **Lipid Droplet Staining and Quantification in Hepatocytes**

This method is used to visualize and quantify the accumulation of neutral lipids in lipid droplets within cultured hepatocytes.

Principle: Neutral lipids within lipid droplets are stained with a lipophilic fluorescent dye, such as BODIPY 493/503 or Oil Red O. The stained lipid droplets are then visualized by fluorescence microscopy and the lipid content can be quantified.

Methodology using BODIPY 493/503:



#### • Cell Culture and Treatment:

- Plate hepatocytes (e.g., HepG2 or primary hepatocytes) on coverslips or in imagingcompatible plates.
- Treat the cells with fatty acids (e.g., oleic acid) to induce lipid droplet formation.

#### Fixation:

- Gently wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

#### Staining:

- Wash the fixed cells with PBS.
- Incubate the cells with a working solution of BODIPY 493/503 (typically 0.5-2 μg/mL) in PBS for 15-30 minutes at room temperature, protected from light.[23][24]
- o (Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

#### · Imaging:

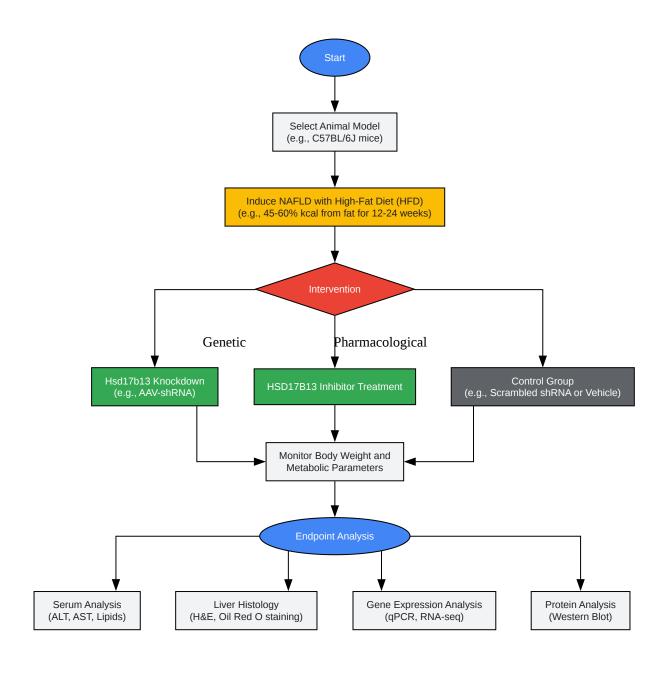
- Wash the cells with PBS.
- Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope with appropriate filter sets for the chosen dyes.

#### Quantification:

- Acquire images from multiple random fields of view for each experimental condition.
- Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total fluorescence intensity of the lipid droplets per cell.[23][24]

## Experimental Workflow for Studying HSD17B13 in a High-Fat Diet (HFD) Mouse Model





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Workflow for in vivo studies of HSD17B13.



### Conclusion

HSD17B13 is a critical regulator of lipid metabolism and fibrotic signaling in hepatocytes. The strong protective effect of its loss-of-function variants against a spectrum of chronic liver diseases has established it as a high-priority therapeutic target. Ongoing research into its precise enzymatic function and the development of potent and specific inhibitors hold great promise for the future treatment of NAFLD, NASH, and other liver disorders. This guide provides a foundational understanding of HSD17B13's role in hepatocytes, which will be essential for researchers and drug developers working to translate these genetic insights into novel therapies.

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